![molecular formula C18H16N2O5S B12459636 2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459636.png)
2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a phenylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene with ethyl oxalyl chloride in the presence of aluminum trichloride to form ethyl 2-oxo-2-(thiophen-2-yl)acetate . This intermediate can then be reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-2-(thiophen-2-yl)acetate: A simpler compound with similar structural features.
2-Oxo-2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethyl 4-morpholinecarbodithioate: Another compound with a thiophene ring and complex structure.
Uniqueness
2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a phenylcarbonyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Propiedades
Fórmula molecular |
C18H16N2O5S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(2-oxo-2-thiophen-2-ylethyl) 1-benzamido-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H16N2O5S/c21-14(15-7-4-8-26-15)11-25-18(24)13-9-16(22)20(10-13)19-17(23)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,19,23) |
Clave InChI |
SKDBQYJUQBZLBC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



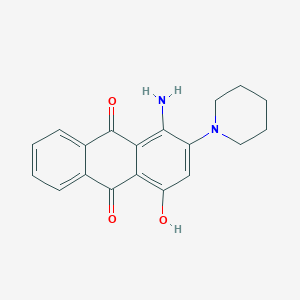
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12459559.png)
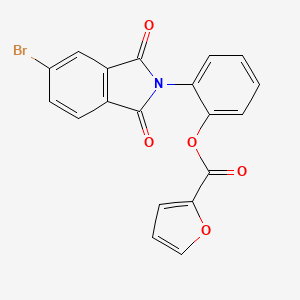
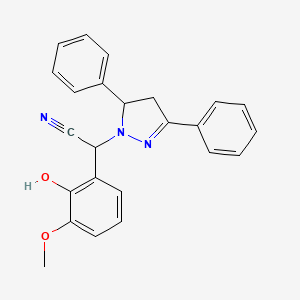
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12459588.png)
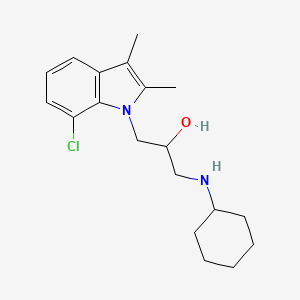
![(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B12459599.png)
![Methyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12459600.png)
![propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459602.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459620.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12459623.png)
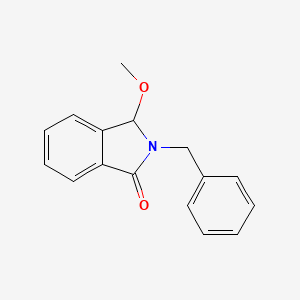
![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459629.png)
